1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane
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Overview
Description
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is an organic compound with the molecular formula C₉H₁₂Cl₂. It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a methylprop-1-en-1-ylidene group attached to the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2,2-dimethylcyclopropane
- 2,2-Dichloro-1,1-dimethylcyclopropane
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propenyl)-acetate
Uniqueness
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is unique due to the presence of the methylprop-1-en-1-ylidene group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
2566-54-3 |
---|---|
Molecular Formula |
C9H12Cl2 |
Molecular Weight |
191.09 g/mol |
InChI |
InChI=1S/C9H12Cl2/c1-6(2)5-7-8(3,4)9(7,10)11/h1-4H3 |
InChI Key |
IIGFPCHXGQUFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1C(C1(Cl)Cl)(C)C)C |
Origin of Product |
United States |
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